LDHA vs. LDHB Isoform Selectivity: A 9.2-Fold Preferential Inhibition of LDHA Over LDHB
In head-to-head assays conducted on the same platform and curated in BindingDB, this compound demonstrates measurable differential inhibition between the two major human lactate dehydrogenase isoforms. Against human recombinant LDHA, the compound exhibits a non-competitive inhibition constant (Ki) of 1.40 × 10³ nM (1.4 μM). Against human recombinant LDHB, the Ki is 1.29 × 10⁴ nM (12.9 μM), yielding an LDHA/LDHB selectivity ratio of approximately 9.2-fold in favor of LDHA [1]. This contrasts with the well-characterized dual LDH inhibitor galloflavin, which shows preferential LDHB inhibition (LDHA Ki = 5.46 μM, LDHB Ki = 15.06 μM; LDHB/LDHA selectivity ≈ 2.8-fold) , representing an inversion of the isoform selectivity direction relative to the target compound.
| Evidence Dimension | LDHA vs. LDHB isoform selectivity (Ki ratio) |
|---|---|
| Target Compound Data | LDHA Ki = 1,400 nM; LDHB Ki = 12,900 nM; Selectivity ratio (LDHB/LDHA) = 9.2-fold favoring LDHA |
| Comparator Or Baseline | Galloflavin (CHEMBL5199516): LDHA Ki = 5,460 nM; LDHB Ki = 15,060 nM; Selectivity ratio (LDHB/LDHA) = 2.8-fold favoring LDHB (inverted direction) |
| Quantified Difference | Target compound is ~3.9-fold more potent against LDHA than galloflavin, with reversed isoform preference (target prefers LDHA; galloflavin prefers LDHB) |
| Conditions | Non-competitive inhibition; human recombinant LDHA and LDHB; pyruvate as substrate; assay preincubation followed by kinetic measurement |
Why This Matters
For research programs targeting LDHA in cancer metabolism (where LDHA is frequently upregulated), procurement of a compound with preferential LDHA over LDHB inhibition avoids confounding effects from LDHB-mediated metabolic compensation.
- [1] BindingDB. BDBM50463040 (CHEMBL4247590). LDHA Ki: 1.40E+3 nM; LDHB Ki: 1.29E+4 nM; LDHB IC50: 2.90E+4 nM. Universidad De Granada, curated by ChEMBL. View Source
